6-(3,4-Difluorophenyl)pyridazine-3-thiol
Description
6-(3,4-Difluorophenyl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine core substituted with a 3,4-difluorophenyl group at position 6 and a thiol (-SH) group at position 3. The 3,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the thiol group provides reactivity for covalent interactions or disulfide bond formation. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive scaffolds, particularly in anticancer and antimicrobial drug discovery .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRLTVYCERJSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=S)C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)pyridazine-3-thiol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 3,4-Difluorophenyl Group: This step involves the coupling of the pyridazine ring with a 3,4-difluorophenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the pyridazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Difluorophenyl)pyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridazine ring or the phenyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified pyridazine or phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-(3,4-Difluorophenyl)pyridazine-3-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)pyridazine-3-thiol involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: It may interfere with signaling pathways related to cell growth and apoptosis, making it useful in cancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The 3,4-difluorophenyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Key Insights :
- Fluorine vs. Methyl : Fluorine’s electronegativity enhances dipole interactions and bioavailability compared to methyl groups.
- Methoxy vs.
- Trifluoromethyl vs. Difluoro : The trifluoromethyl group offers greater metabolic resistance but may reduce solubility.
Core Heterocycle Modifications
Key Insights :
- Pyridazine’s adjacent nitrogens favor interactions with polar residues in enzyme active sites.
- Pyrimidine carboxylates (e.g., FE@SNAP in ) demonstrate antagonistic activity but require complex syntheses.
Scaffold-Hopping and Drug Design
The 3,4-difluorophenyl group is a critical pharmacophore in clinical drugs like diflunisal (anti-inflammatory) and entrectinib (anticancer), validating its role in target binding . Compared to niclosamide derivatives, which share multi-target activities, the pyridazine-thiol scaffold may offer improved selectivity for kinase or protease inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
